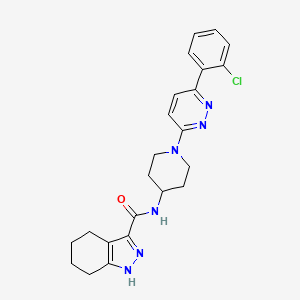

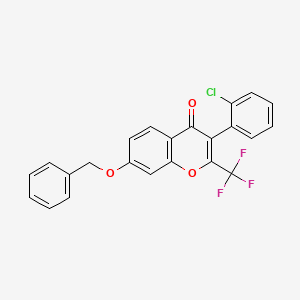

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use since the 1950s. It is a carbamate insecticide that is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a white crystalline solid that is soluble in water and has a slightly bitter taste. It is a broad-spectrum insecticide that is effective against a wide range of insects, including aphids, thrips, mites, and beetles.

Scientific Research Applications

Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, related to the compound of interest, has shown antimicrobial and modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans, C. tropicalis, and C. krusei. The compound exhibited significant effects when combined with amikacin, notably reducing the minimum inhibitory concentration (MIC) for P. aeruginosa, highlighting its potential as an antibiotic activity modulator (Oliveira et al., 2015).

Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route from dimethoxyacetaldehyde and serine methyl ester, has found applications in peptidomimetic chemistry. The compound's compatibility with solid-phase peptide synthesis allows for its use in designing peptidomimetics, which are crucial in drug development for mimicking the biological activity of peptides (Sladojevich et al., 2007).

Synthesis of Morpholin-2-one Derivatives : A novel one-pot procedure utilizing glycolaldehyde dimer has been developed for the synthesis of morpholin-2-one-5-carboxamide derivatives. These derivatives are essential for various pharmaceutical applications, showcasing the versatility of morpholine compounds in synthesizing biologically active molecules (Kim et al., 2001).

Antitumor Activity : 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been synthesized and found to exhibit significant inhibition on the proliferation of cancer cell lines. This discovery underscores the potential therapeutic applications of morpholine derivatives in cancer treatment (Lu et al., 2017).

Corrosion Inhibition : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal that morpholine derivatives can effectively inhibit corrosion, indicating their potential utility in industrial applications to protect metals against degradation (Nnaji et al., 2017).

properties

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPHLRKWRPEFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329900 |

Source

|

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate | |

CAS RN |

526190-27-2 |

Source

|

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)

![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)

![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2666095.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)